2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Description
This compound belongs to the triazoloquinoxaline class, characterized by a fused triazole-quinoxaline core with a 4-methylphenoxy substituent at position 4 and an N-(3-methylphenyl)acetamide side chain. Its structure integrates a 1,2,4-triazolo[4,3-a]quinoxaline scaffold, which is known for diverse pharmacological activities, including anticancer and antihistaminic effects . The acetamide group enhances solubility and bioavailability, while the 4-methylphenoxy moiety may influence receptor binding affinity. Synthetic routes typically involve condensation reactions, as seen in analogous triazoloquinoxaline derivatives .
Properties
IUPAC Name |
2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-10-12-19(13-11-16)33-24-23-28-29(15-22(31)26-18-7-5-6-17(2)14-18)25(32)30(23)21-9-4-3-8-20(21)27-24/h3-14H,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQFYYJZOSVMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common route includes the following steps :
Formation of the Triazoloquinoxaline Core: This step involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with various amines and triazole-2-thiol under aromatic nucleophilic substitution conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction with 4-methylphenol.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and triazoloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of substituted triazoloquinoxaline derivatives with various functional groups
Scientific Research Applications
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties, particularly its ability to intercalate DNA and inhibit cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound also interacts with various molecular targets, including enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Pharmacological Profiles
Key Observations:
Core Heterocycle Variations: The target compound’s triazoloquinoxaline core distinguishes it from triazoloquinazolines (e.g., Alagarsamy et al.) and triazolopyridazines (e.g., ). Quinoxaline derivatives generally exhibit broader anticancer activity compared to quinazoline-based antihistaminics . The 1,2,4-triazole ring enhances metabolic stability, a feature shared with triazoloquinazolines but absent in simple quinoxalines .
Acetamide side chains (e.g., N-(3-methylphenyl) in the target vs. N-alkyl in ) modulate lipophilicity and target specificity. For example, bulkier aryl groups (e.g., 3-methylphenyl) may enhance CNS penetration compared to alkyl chains .
Key Insights:
- The target compound’s synthesis likely follows methods analogous to , where cesium carbonate promotes nucleophilic substitution between phenoxy precursors and acetamide halides .
- Triazoloquinoxalines generally require milder conditions (room temperature) compared to triazoloquinazolines (reflux in ethanol) .
Biological Activity
The compound 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide (CAS Number: 1189855-89-7) is a member of the triazoloquinoxaline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.4 g/mol. The structure consists of a triazoloquinoxaline core, which is known for its ability to interact with various biological targets. The presence of the 4-methylphenoxy group and the N-(3-methylphenyl)acetamide moiety contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 1189855-89-7 |
| Molecular Formula | C24H19N5O3 |
| Molecular Weight | 425.4 g/mol |
Anticancer Properties
Triazoloquinoxaline derivatives have been investigated for their anticancer properties. Studies indicate that compounds within this class can exhibit cytotoxic effects against various cancer cell lines. For instance, research shows that derivatives with similar structures have demonstrated significant activity against melanoma cell lines, such as A375, with some compounds achieving EC50 values in the low micromolar range .
In a comparative study of triazoloquinoxaline derivatives, it was found that certain modifications enhance their anticancer efficacy by promoting DNA intercalation and inhibiting topoisomerase II activity . This mechanism is critical as it leads to apoptosis in cancer cells.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural features facilitate interactions with bacterial DNA, potentially leading to bactericidal effects. Similar compounds have been reported to possess broad-spectrum antibacterial properties. The unique arrangement of functional groups in this compound enhances its stability and biological activity compared to other derivatives.
While specific mechanisms for this compound are still under investigation, triazoloquinoxalines are known to operate through various pathways:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular processes.
- DNA Interaction : Many derivatives intercalate with DNA, disrupting replication and transcription.
- Cell Signaling Modulation : They may also modulate signaling pathways that control cell proliferation and survival.
Case Studies
- Cytotoxicity Against Melanoma Cells : In a study evaluating a series of triazoloquinoxaline derivatives, several compounds displayed cytotoxicity against melanoma cells (A375), with one derivative achieving an EC50 value of 365 nM .
- Antibacterial Efficacy : Research on similar compounds indicated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazoloquinoxaline scaffold can enhance antimicrobial activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
